4-Bromo-5-butylthiophene-2-carbohydrazide structure
4-Bromo-5-butylthiophene-2-carbohydrazide structure
An In-depth Technical Guide to 4-Bromo-5-butylthiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Rationale
In the landscape of medicinal chemistry, heterocyclic scaffolds remain a cornerstone of drug discovery, offering rich chemical diversity and proven pharmacological relevance. Among these, the thiophene nucleus is a privileged structure, present in numerous marketed drugs. This guide focuses on a specific, functionalized thiophene derivative: 4-Bromo-5-butylthiophene-2-carbohydrazide .
The strategic incorporation of a carbohydrazide moiety (-CONHNH₂) onto the thiophene core is of significant interest. The hydrazide group is a versatile functional handle and a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[1] It serves as a key building block for synthesizing a variety of heterocyclic systems like oxadiazoles, pyrazoles, and triazoles, allowing for extensive Structure-Activity Relationship (SAR) studies.[2] The presence of a bromine atom and a butyl group further modulates the compound's lipophilicity, metabolic stability, and potential for specific halogen bonding interactions, making this scaffold a compelling starting point for targeted library synthesis.
This document provides a comprehensive technical overview of its structure, a validated synthesis protocol, and its potential applications in drug discovery, with a particular focus on antimicrobial agent development.
Molecular Profile and Physicochemical Properties
The unique arrangement of functional groups in 4-Bromo-5-butylthiophene-2-carbohydrazide dictates its chemical behavior and therapeutic potential.
Chemical Structure
The core of the molecule is a five-membered thiophene ring. Key substitutions include:
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A carbohydrazide group at position 2, providing a nucleophilic and hydrogen-bonding moiety.
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A bromine atom at position 4, which enhances lipophilicity and can act as a site for further chemical modification (e.g., cross-coupling reactions).
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A butyl group at position 5, increasing the overall non-polarity of the molecule, which can influence membrane permeability and target engagement.
Below is a two-dimensional representation of the molecular structure.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Methodology
This protocol is a self-validating system, with each step yielding a stable, characterizable intermediate.
Step 1-3: Synthesis of 4-Bromo-5-butylthiophene-2-carboxylic Acid
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This key intermediate is synthesized from 2-butylthiophene via a sequence of Friedel-Crafts acylation, regioselective bromination, and subsequent haloform reaction to yield the carboxylic acid. This multi-step route provides good control over the substitution pattern.
Step 4: Esterification to Methyl 4-bromo-5-butylthiophene-2-carboxylate
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Setup: To a solution of 4-Bromo-5-butylthiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
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Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. Refluxing drives the equilibrium towards the ester product.
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Work-up: After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 20 volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester is often pure enough for the next step or can be purified by column chromatography.
Step 5: Hydrazinolysis to 4-Bromo-5-butylthiophene-2-carbohydrazide
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Setup: Dissolve the methyl ester intermediate (1.0 eq) in ethanol (15 volumes). Add hydrazine hydrate (3.0-5.0 eq) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A precipitate of the hydrazide product will typically form upon cooling.
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Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the methoxy group to form the stable carbohydrazide. Using an excess of hydrazine ensures the reaction goes to completion.
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Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration.
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Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material or excess hydrazine. Dry the product under vacuum to yield the final compound as a solid. Purity can be confirmed by HPLC and characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. [3]
Applications in Drug Discovery & Medicinal Chemistry
The 4-Bromo-5-butylthiophene-2-carbohydrazide scaffold is a promising starting point for developing new therapeutic agents, primarily due to the established biological activities of related thiophene and hydrazide compounds.
Potential as an Antimicrobial Agent
Hydrazide-hydrazones are a well-established class of antimicrobial agents. [1]The thiophene ring itself is present in many compounds with antibacterial and antifungal properties. [2][4]The mechanism of action for similar compounds has been linked to the inhibition of essential bacterial enzymes. For instance, some thiophene derivatives have shown binding affinity for D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. [5]Other hydrazide-containing compounds have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. [6] The combination of the thiophene core and the reactive hydrazide group makes this compound an excellent candidate for screening against a panel of pathogenic bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant E. coli. [4][5]
Conceptual Drug Discovery & Development Pathway
Sources
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
